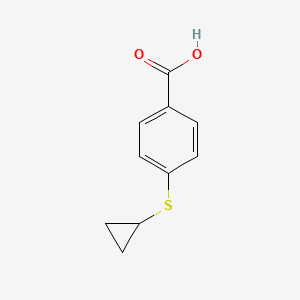

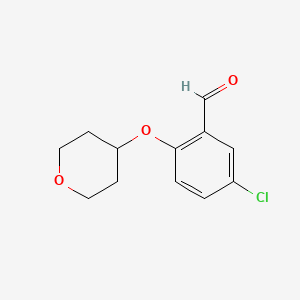

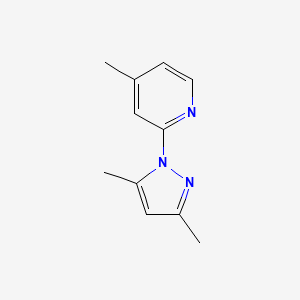

![molecular formula C8H8N2O B1457115 6-Metil-6,7-dihidro-5H-pirrolo[3,4-b]piridin-5-ona CAS No. 40107-94-6](/img/structure/B1457115.png)

6-Metil-6,7-dihidro-5H-pirrolo[3,4-b]piridin-5-ona

Descripción general

Descripción

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a chemical compound with the molecular formula C7H6N2O . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one were not found, similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10) and the InChI key is IPMQFUGFGHJSEI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.14 .Aplicaciones Científicas De Investigación

Modulación Alostérica de los Receptores Muscarínicos de Acetilcolina

Este compuesto ha sido identificado como un modulador alostérico del receptor muscarínico de acetilcolina M4 . Esta aplicación es significativa en la investigación en neurociencia, ya que puede ayudar a comprender la modulación de la neurotransmisión y sus implicaciones para los trastornos neurológicos.

Síntesis de Compuestos Poliheterocíclicos

El compuesto sirve como precursor en la síntesis de nuevos compuestos poliheterocíclicos, que tienen una variedad de aplicaciones en química medicinal. Por ejemplo, se ha utilizado en un proceso de una sola olla asistido por microondas para sintetizar un compuesto con potencial actividad biológica .

Síntesis Orgánica Asistida por Microondas

En la síntesis orgánica, 6-Metil-6,7-dihidro-5H-pirrolo[3,4-b]piridin-5-ona se utiliza en reacciones asistidas por microondas para aumentar el rendimiento y reducir el tiempo de reacción. Este método es beneficioso para la síntesis rápida de moléculas complejas .

Síntesis de Drogas de Diseño

Es importante destacar que este compuesto, también conocido como MDPV, es una catinona sintética y se ha utilizado como droga de diseño. Sin embargo, su uso en este contexto es ilegal y conlleva riesgos significativos para la salud.

Mecanismo De Acción

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Direcciones Futuras

While specific future directions for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one are not available, related compounds have been identified as potential targets for drug discovery research . Further studies are needed to understand the action mechanisms of these compounds and to conduct structure-activity relationship (SAR) research .

Análisis Bioquímico

Biochemical Properties

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction can influence the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one may interact with other biomolecules, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .

Cellular Effects

The effects of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, such as those mediated by the M4 muscarinic acetylcholine receptor . It can also impact gene expression and cellular metabolism by interacting with key enzymes and proteins involved in these processes. For example, its interaction with RIPK1 can inhibit necroptosis, thereby affecting cell survival and inflammation .

Molecular Mechanism

At the molecular level, 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one exerts its effects through binding interactions with specific biomolecules. As an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a site distinct from the active site, causing conformational changes that alter the receptor’s activity . Additionally, its inhibition of RIPK1 involves binding to the kinase domain, preventing the phosphorylation events necessary for necroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as at 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of necroptosis and modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one vary with different dosages in animal models. Studies have shown that low doses can effectively modulate the M4 muscarinic acetylcholine receptor and inhibit RIPK1 without causing significant toxicity . Higher doses may lead to adverse effects, such as toxicity and off-target interactions, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with RIPK1 and the M4 muscarinic acetylcholine receptor can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions may also impact the compound’s bioavailability and efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments

Propiedades

IUPAC Name |

6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCYSKCIZCQTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730030 | |

| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40107-94-6 | |

| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

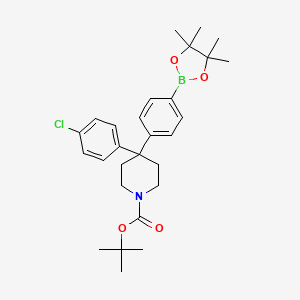

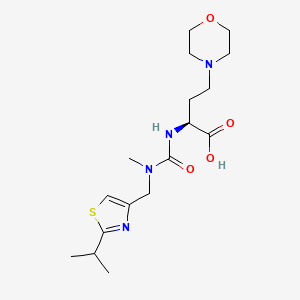

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)

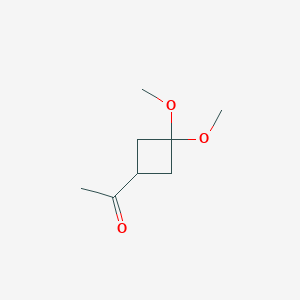

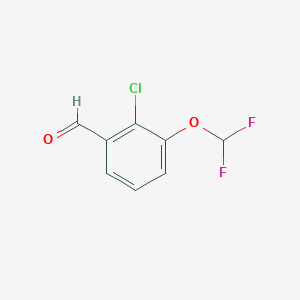

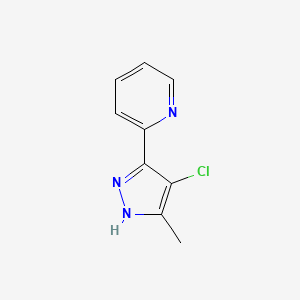

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)

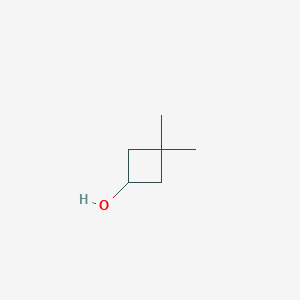

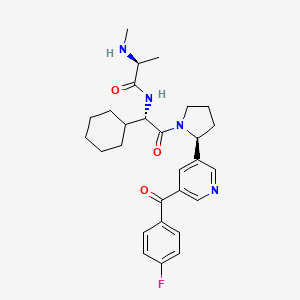

![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)